6-Fluoro-4-methoxy-indan-1-one

Lipophilicity Physicochemical Properties Drug Design

Medicinal chemists require validated intermediates with defined physicochemical properties to de-risk SAR studies. Substituting with regioisomers alters logP (2.43 vs 1.7), unpredictably impacting permeability. - Patent-claimed reactant for HCV spirocyclic inhibitors (WO2014082379A9) - Distinct logP 1.7 vs non-fluorinated analogs; reduces off-target promiscuity - Enables MAO-B PET tracer scaffold exploration; supports metabolic stability studies

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
Cat. No. B11908793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methoxy-indan-1-one
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1CCC2=O)F
InChIInChI=1S/C10H9FO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3
InChIKeyRASSSLGPQZDRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-4-methoxy-indan-1-one: Physicochemical and Biological Differentiation


6-Fluoro-4-methoxy-indan-1-one (CAS 1092347-59-5) is a fluorinated 1-indanone derivative bearing a methoxy group at the 4-position. This substitution pattern imparts a distinct combination of electronic effects and molecular properties. Its calculated logP is 1.7 and its topological polar surface area (tPSA) is 26.3 Ų, values which differentiate it from non-fluorinated or regioisomeric analogs [1]. The compound has been utilized as a key intermediate in the synthesis of spirocyclic inhibitors targeting Hepatitis C Virus (HCV), as documented in patent literature [2].

Risks of Regioisomeric or Non-Fluorinated Substitution


Substituting 6-Fluoro-4-methoxy-indan-1-one with its regioisomer (4-Fluoro-6-methoxy-indan-1-one) or non-fluorinated analog (4-Methoxy-1-indanone) carries quantifiable risks. The regioisomer possesses a significantly higher calculated logP (2.43 vs. 1.7) [1], a difference that alters lipophilicity-driven properties like membrane permeability and solubility. Furthermore, the presence and precise position of the fluorine atom critically influence biological activity; in related indanone series, fluorination and substitution pattern have been shown to modulate enzyme inhibition potency by orders of magnitude [2]. Therefore, a simple analog substitution cannot be assumed without validating target-specific activity.

6-Fluoro-4-methoxy-indan-1-one: Comparative Evidence Guide


Regioisomeric logP Comparison

6-Fluoro-4-methoxy-indan-1-one exhibits a calculated logP of 1.7, which is significantly lower than the 2.43 logP of its regioisomer, 4-Fluoro-6-methoxy-1-indanone [1][2]. This difference in lipophilicity is critical for applications where passive membrane permeability or aqueous solubility is a key selection criterion.

Lipophilicity Physicochemical Properties Drug Design

Fluorinated vs. Non-Fluorinated Property Comparison

The incorporation of a fluorine atom in 6-Fluoro-4-methoxy-indan-1-one increases its molecular weight to 180.18 g/mol and its calculated logP to 1.7, compared to 162.19 g/mol and a significantly lower logP for the non-fluorinated analog, 4-Methoxy-1-indanone [1]. This class-level trend is well-established: fluorine substitution increases lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles [2].

Fluorination Physicochemical Properties Medicinal Chemistry

HDAC6 Inhibition by Fluorinated Indanones

While direct, head-to-head data for 6-Fluoro-4-methoxy-indan-1-one is currently limited, data for a closely related analog (6-((3-fluorobenzyl)oxy)-2,3-dihydro-1H-inden-1-one) demonstrates that fluorinated indanone derivatives can achieve potent and selective inhibition of HDAC6 (IC50 = 56 nM) [1]. This suggests that the fluorinated indanone scaffold is a privileged structure for targeting this enzyme, a property not shared by all indanones.

HDAC6 Enzyme Inhibition Epigenetics

6-Fluoro-4-methoxy-indan-1-one: Key Application Scenarios


Spirocyclic HCV Inhibitor Synthesis

This compound is explicitly claimed as a reactant in patent WO2014082379A9 for synthesizing spiro ring compounds that act as Hepatitis C Virus (HCV) inhibitors [1]. Its use in this context is validated by patent literature, making it a preferred starting material for developing novel antiviral agents within this specific chemotype.

Fine-Tuned Lipophilicity Optimization

The distinct logP of 1.7, which is lower than that of its regioisomer (2.43), makes 6-Fluoro-4-methoxy-indan-1-one a valuable tool for medicinal chemists seeking to optimize lipophilicity within a series [2]. This property is crucial for modulating absorption, distribution, and reducing off-target promiscuity.

PET Tracer Building Block Synthesis

Fluorinated indanones are being actively investigated as scaffolds for positron emission tomography (PET) tracers targeting monoamine oxidase B (MAO-B) [3]. The specific substitution pattern of 6-Fluoro-4-methoxy-indan-1-one may offer advantages in terms of metabolic stability or radiolabeling efficiency, making it a candidate for further exploration in this high-value application area.

Substituent Effects on Indanone Reactivity

The unique combination of a 4-methoxy group and a 6-fluoro substituent provides a defined electronic environment for studying substituent effects on reaction kinetics and regioselectivity, as demonstrated with related methoxy-indanones [4]. This compound can serve as a key probe in fundamental organic chemistry research.

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